Cas no 1250710-34-9 (2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide)

2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide is a pyrrolidine-based acetamide derivative with potential applications in pharmaceutical and chemical research. Its structure features a 3-aminopyrrolidine moiety linked to an isopropyl-substituted acetamide group, offering versatility as a building block in medicinal chemistry. The compound's secondary amine functionality provides a reactive site for further derivatization, while the acetamide group enhances stability and solubility. This scaffold may be of interest in the development of biologically active molecules, particularly for targeting central nervous system (CNS) disorders or as an intermediate in peptidomimetic synthesis. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for structure-activity relationship (SAR) studies. Proper handling under controlled conditions is recommended due to its reactive amine group.
2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide structure
1250710-34-9 structure
Product Name:2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
CAS No:1250710-34-9
MF:C9H19N3O
MW:185.266661882401
CID:4772980
Update Time:2025-10-17

2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
    • 2-(3-aminopyrrolidin-1-yl)-N-propan-2-ylacetamide
    • 2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
    • Inchi: 1S/C9H19N3O/c1-7(2)11-9(13)6-12-4-3-8(10)5-12/h7-8H,3-6,10H2,1-2H3,(H,11,13)
    • InChI Key: ZMXRKEGUANZMLV-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCC(C1)N)NC(C)C

Computed Properties

  • Exact Mass: 185.152812238 g/mol
  • Monoisotopic Mass: 185.152812238 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 58.4
  • Molecular Weight: 185.27

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Additional information on 2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide

Compound CAS No. 1250710-34-9: 2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide

2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide is a compound with the CAS registry number 1250710-34-9. This compound belongs to the class of aminopyrrolidine derivatives, which have gained significant attention in recent years due to their potential applications in various fields, including pharmacology, materials science, and biotechnology. The structure of this compound consists of a pyrrolidine ring substituted with an amino group at the 3-position and an acetamide group attached at the 1-position. The acetamide group is further substituted with an isopropyl group, which adds to the compound's complexity and potential functionality.

Recent studies have highlighted the importance of aminopyrrolidine derivatives in drug discovery, particularly in the development of neuroprotective agents and anticancer drugs. The unique combination of amines and amides in the structure of 2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide makes it a promising candidate for exploring interactions with biological systems. For instance, researchers have reported that such compounds can act as modulators of ion channels, which are critical for various cellular processes, including nerve signaling and muscle contraction.

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. This is followed by the introduction of the amino group at the 3-position, which is then coupled with an isopropyl acetamide moiety. The reaction conditions, including temperature, pH, and catalysts, play a crucial role in ensuring high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to characterize this compound, ensuring its structural integrity and quality.

In terms of pharmacological applications, 2-(3-Aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide has shown potential as a neuroprotective agent in preclinical studies. Its ability to modulate glutamate receptors has been linked to its protective effects against oxidative stress and inflammation in neuronal cells. Additionally, this compound has demonstrated selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer drug candidate.

Another area where this compound has shown promise is in the development of bioactive materials for tissue engineering applications. The presence of both amine and amide groups allows for versatile interactions with biomolecules, making it a candidate for designing scaffolds that promote cell adhesion and proliferation.

Despite its potential applications, further research is needed to fully understand the mechanisms underlying its biological activities. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of this compound and similar derivatives.

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